A Comprehensive Technical Guide to the Physico-chemical Characteristics of CP Grade Barium Carbonate
A Comprehensive Technical Guide to the Physico-chemical Characteristics of CP Grade Barium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium carbonate (BaCO₃), a key inorganic compound, is utilized in various industrial and scientific applications. In its Chemically Pure (CP) grade, it serves as a high-purity reagent in laboratory settings, a precursor in the synthesis of other barium compounds, and a component in the manufacturing of specialized materials. For researchers, scientists, and professionals in drug development, a thorough understanding of its physico-chemical properties is paramount for ensuring the accuracy, reproducibility, and safety of their work. This technical guide provides an in-depth overview of the core physico-chemical characteristics of CP grade Barium Carbonate, complete with detailed experimental protocols and data presented for clarity and ease of comparison.
Physico-chemical Properties
CP grade Barium Carbonate is a white, odorless, and tasteless powder.[1] Its fundamental properties are summarized in the tables below.
Table 1: General Physico-chemical Properties of Barium Carbonate
| Property | Value | Reference |
| Chemical Formula | BaCO₃ | [1] |
| Molecular Weight | 197.34 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Odor | Odorless | [1] |
| Density | 4.286 g/cm³ | [2] |
| Melting Point | 811 °C (polymorphic transformation) | [2] |
| Boiling Point | 1450 °C (decomposes) | [2] |
Table 2: Solubility of Barium Carbonate
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.0016 g/100 mL | 8.8 | [2] |
| 0.0022 g/100 mL | 18 | [2] | |
| 0.0024 g/100 mL | 20 | [2] | |
| Acids (dilute HCl, HNO₃, acetic acid) | Soluble (with decomposition) | Ambient | [3] |
| Sulfuric Acid | Insoluble | Ambient | [3] |
| Carbon dioxide-water | Slightly soluble (1:1000) | Ambient | [3] |
| Ammonium chloride/nitrate solutions | Soluble | Ambient | [3] |
Table 3: Typical Specifications for CP Grade Barium Carbonate
| Parameter | Specification |
| Assay (BaCO₃) | ≥ 99.0% |
| Insoluble in dilute HCl | ≤ 0.015% |
| Chloride (Cl) | ≤ 0.002% |
| Sulfide (S) | ≤ 0.001% |
| Heavy metals (as Pb) | ≤ 0.001% |
| Iron (Fe) | ≤ 0.002% |
| Calcium (Ca) | ≤ 0.05% |
| Potassium (K) | ≤ 0.01% |
| Sodium (Na) | ≤ 0.02% |
| Strontium (Sr) | ≤ 0.1% |
| Water-Soluble Titratable Base | Passes test |
| Oxidizing Substances (as NO₃) | ≤ 0.005% |
Experimental Protocols
Detailed methodologies for the determination of key physico-chemical parameters of CP grade Barium Carbonate are provided below.
Assay (Acid-Base Titrimetry)
This method determines the purity of Barium Carbonate by back titration.
Methodology:
-
Accurately weigh approximately 4 g of the Barium Carbonate sample.
-
Transfer the sample to a 250 mL beaker and add 50 mL of deionized water.
-
Carefully and accurately add 50.0 mL of 1 N hydrochloric acid to the beaker.
-
Heat the solution to boiling to expel all dissolved carbon dioxide, then cool to room temperature.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the excess hydrochloric acid with 1 N sodium hydroxide solution until the endpoint, indicated by a color change to blue, is reached.[4]
-
The percentage of Barium Carbonate is calculated based on the amount of hydrochloric acid consumed in the reaction.
Determination of Insoluble Matter in Dilute Hydrochloric Acid
This gravimetric method quantifies substances that do not dissolve in dilute acid.
Methodology:
-
To a 10 g sample, cautiously add 100 mL of dilute hydrochloric acid (1 part HCl to 9 parts water).
-
Heat the mixture on a steam bath for one hour.
-
Filter the solution through a tared filtering crucible.
-
Wash the residue thoroughly with hot deionized water.
-
Dry the crucible at 105°C to a constant weight.
-
The weight of the residue represents the amount of insoluble matter.
Chloride Determination
This turbidimetric test compares the chloride content of the sample to a known standard.
Methodology:
-
Dissolve 1.0 g of the sample in 20 mL of deionized water and 2 mL of nitric acid.
-
Add 1 mL of silver nitrate reagent solution.
-
Any turbidity produced should not exceed that of a standard containing 0.02 mg of chloride ion treated in the same manner.
Heavy Metals Determination
This method relies on the precipitation of metal sulfides to estimate the total heavy metal content.
Methodology:
-
Dissolve 2.0 g of the sample in 20 mL of deionized water and 3 mL of hydrochloric acid.
-
Boil the solution gently for 10 minutes, then cool and dilute to 40 mL.
-
Prepare a standard solution containing 0.02 mg of lead ion in 40 mL.
-
Adjust the pH of both sample and standard solutions to between 3.0 and 4.0 with 1 N acetic acid or 6 N ammonium hydroxide.
-
Add 10 mL of freshly prepared hydrogen sulfide water to each and allow to stand for 5 minutes.
-
Any brown color in the sample solution should not be darker than that of the standard solution.
Iron Determination
This colorimetric method uses thiocyanate to detect the presence of iron.
Methodology:
-
Cautiously dissolve 1.0 g of the sample in 15 mL of dilute hydrochloric acid (1:2).
-
For the standard, add 0.02 mg of iron (Fe) to 15 mL of dilute hydrochloric acid (1:2).[4]
-
Evaporate both solutions to dryness.[4]
-
Dissolve each residue in approximately 20 mL of water, add 4 mL of hydrochloric acid, and dilute to 100 mL.[4]
-
To 50 mL of each solution, add 0.10 mL of 0.1 N potassium permanganate, let it stand for 5 minutes, and then add 3 mL of ammonium thiocyanate reagent solution.[4]
-
Any red color in the sample solution should not exceed that in the standard.[4]
Particle Size Analysis by Laser Diffraction
This technique determines the particle size distribution by measuring the angular variation in the intensity of scattered laser light.
Methodology:
-
Ensure the Barium Carbonate powder is properly dispersed in a suitable liquid medium in which it is insoluble, such as deionized water with a surfactant, or a non-aqueous solvent.
-
Introduce the dispersed sample into the laser diffraction instrument.
-
A laser beam is passed through the dispersed sample.
-
The scattered light pattern is measured by a series of detectors.
-
The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory.[2]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a sparingly soluble salt.
Methodology:
-
Add an excess amount of CP grade Barium Carbonate to a known volume of the solvent (e.g., deionized water) in a flask.
-
Seal the flask and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a fine-pored filter may be necessary.
-
Analyze the concentration of barium in the supernatant using a suitable analytical technique, such as Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The solubility is expressed as the mass of solute per volume or mass of solvent.
Thermal Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition and phase transitions of Barium Carbonate.
Methodology:
-
Place a small, accurately weighed amount of the Barium Carbonate sample into the TGA/DTA instrument's crucible.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).
-
TGA measures the change in mass of the sample as a function of temperature, indicating decomposition.
-
DTA measures the temperature difference between the sample and an inert reference, identifying endothermic or exothermic transitions such as phase changes and decomposition.
-
The resulting thermogram provides information on the decomposition temperature and phase transition temperatures. Barium carbonate exhibits a phase transformation from orthorhombic to hexagonal at approximately 811 °C and from hexagonal to cubic at higher temperatures.[5][6] Decomposition to barium oxide and carbon dioxide begins at temperatures above 1000°C.[5]
Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of CP grade Barium Carbonate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. How does a Laser Diffraction Particle Size Analyzer Work [scitekglobal.com]
